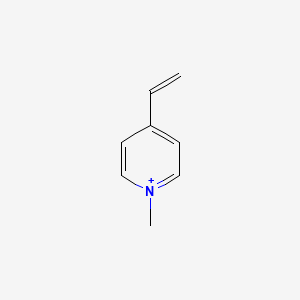
1-Methyl-4-vinylpyridinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-vinylpyridinium, also known as this compound, is a useful research compound. Its molecular formula is C8H10N+ and its molecular weight is 120.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Applications
Photodynamic Therapy (PDT)
One of the most significant applications of 1-Methyl-4-vinylpyridinium is in photodynamic therapy. A derivative, 3,6-bis(this compound) carbazole diiodide (BMVC), has been studied for its antitumor effects. Research indicates that BMVC can effectively target and kill tumor cells when activated by light. In vitro studies demonstrated that BMVC significantly reduced the viability of TC-1 tumor cells at light doses greater than 40 J/cm². In vivo studies further confirmed that BMVC combined with light irradiation inhibited tumor growth effectively, showcasing its potential as a photosensitizer in cancer treatment .
G-Quadruplex Stabilization
BMVC also acts as a stabilizer for G-quadruplex structures, which are important in the regulation of gene expression. Studies have shown that it can induce cellular senescence and inhibit tumorigenesis by binding to G-quadruplexes associated with the MYC promoter, suggesting its potential role in gene regulation and cancer therapy .
Material Science Applications
Polymer Synthesis
this compound is used in synthesizing various polymeric materials. Quaternized derivatives of poly(4-vinylpyridine) have been developed to enhance their solvation properties and thermal stability. These polymers exhibit unique optical properties and are characterized using techniques such as infrared spectroscopy and differential scanning calorimetry . The ability to modify these polymers through quaternization allows for tailored applications in coatings, adhesives, and other industrial materials.
Surfactant Properties
As a quaternary ammonium salt, this compound exhibits surfactant properties, making it useful in formulations for cosmetics, pharmaceuticals, and as phase transfer agents in organic synthesis. Its effectiveness as a cationic surfactant has been explored for applications ranging from antimicrobial agents to emulsifiers .
Analytical Applications
Fluorescent Probes
The compound's fluorescent properties have led to its use as a biosensor for detecting cancerous cells. The derivative 3,6-bis(1-methyl-2-vinyl-pyridinium) carbazole diiodide has been specifically noted for its ability to serve as a fluorescent probe in biological assays, allowing researchers to visualize and quantify cellular processes related to cancer .
Case Studies and Research Findings
Eigenschaften
IUPAC Name |
4-ethenyl-1-methylpyridin-1-ium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N/c1-3-8-4-6-9(2)7-5-8/h3-7H,1H2,2H3/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWDVSJQPIRAKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N+ |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.17 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













